molecular formula C19H15BrN4OS B2993015 N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 501348-52-3

N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

Cat. No.: B2993015
CAS No.: 501348-52-3
M. Wt: 427.32
InChI Key: FWQZLOWDHVYSIT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinoline core linked to a 4-bromophenyl group via a thioacetamide bridge.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQZLOWDHVYSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN6O2C_{19}H_{15}BrN_6O_2, with a molecular weight of approximately 439.3 g/mol. Its structure features a brominated phenyl group and a thioacetamide moiety linked to a triazole ring, which is known for various pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Inhibition of cell proliferation
HCT11618.76Induction of apoptosis

The compound demonstrated an IC50 value of 5 µM against MCF7 cells, indicating potent anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit enzymes such as acetylcholinesterase (AChE), which may contribute to its anticancer effects by disrupting cellular signaling pathways.
  • Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells through activation of intrinsic pathways involving cytochrome c release and caspase activation.
  • Antioxidant Properties : The compound's structure may also confer antioxidant properties that protect cells from oxidative stress, thereby enhancing its therapeutic efficacy.

Case Studies

Several studies have highlighted the biological significance of similar compounds in the triazole class:

  • A study published in MDPI demonstrated that derivatives with similar structures exhibited promising anticancer and antimicrobial activities through various assays including molecular docking studies and in vitro evaluations .
  • Another research article indicated that modifications on the triazole ring could enhance biological activity against specific cancer cell lines and microbial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The triazoloquinoline core distinguishes the target compound from analogs with alternative heterocycles:

  • Triazinoindole Core (Compound 26): describes N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide, which replaces the quinoline ring with an indole system. This modification may alter π-π stacking interactions in biological systems, though both compounds share the 4-bromophenyl thioacetamide moiety .
  • Triazoloquinoxaline Core (): Bis-triazoloquinoxaline derivatives exhibit potent Topoisomerase II (TopoII) inhibition and cytotoxicity, attributed to enhanced DNA intercalation. The planar quinoxaline system may improve DNA binding compared to the quinoline core in the target compound .

Substituent Variations

Aryl Group Modifications
  • 2,5-Dichlorophenyl () : The dichlorophenyl substituent increases lipophilicity (higher logP), which may enhance bioavailability but could also reduce solubility .
  • Nitrothiophene () : Introduction of a nitrothiophene group introduces strong electron-withdrawing effects, which might influence metabolic stability and redox activity .
Thioacetamide-Linked Groups
  • Thiazole (): Compounds like 2-[(7-methoxy-4-methyl-triazoloquinolin-1-yl)thio]-N-methyl-N-(4-phenylthiazol-2-yl)acetamide () incorporate thiazole rings, enabling hydrogen bonding and π-stacking interactions. Their XlogP values (e.g., 5.8) suggest higher lipophilicity than the target compound, impacting pharmacokinetics .
  • Imidazole () : Imidazole-based analogs (e.g., 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide) replace the triazole with imidazole, altering hydrogen-bonding capacity and steric interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Purity Biological Activity References
Target Compound Triazolo[4,3-a]quinoline 4-Bromophenyl thioacetamide Not specified N/A Not reported -
Compound 26 () Triazino[5,6-b]indole 4-Bromophenyl thioacetamide Acid-amine coupling 95% Not reported
Bis-triazoloquinoxaline () Triazolo[4,3-a]quinoxaline 4-Fluorophenyl thioacetamide Not specified N/A TopoII inhibition, cytotoxicity
N-(2,5-dichlorophenyl)... () Triazolo[4,3-a]quinoline 2,5-Dichlorophenyl thioacetamide Not specified N/A Not reported
2-[(7-Methoxy-4-methyl... () Triazolo[4,3-a]quinoline Phenylthiazole, methoxy Not specified N/A High lipophilicity (XlogP 5.8)

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